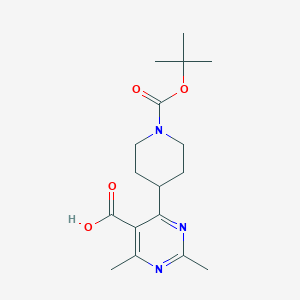

4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is often used in organic synthesis to protect amines .

Chemical Reactions Analysis

Piperidine derivatives are known to participate in a variety of chemical reactions. For example, they can undergo Suzuki–Miyaura cross-coupling, a widely-used reaction in organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the Boc group could make it more hydrophobic .Wissenschaftliche Forschungsanwendungen

Heterocyclic Building Blocks Synthesis

- Synthesis and Characterization of Novel Compounds : A study by Matulevičiūtė et al. (2021) developed a series of novel heterocyclic amino acids, including compounds similar to 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid, as achiral and chiral building blocks for further chemical synthesis (Matulevičiūtė et al., 2021).

Antiviral Drug Design

- HIV-1 Inhibitors : Dai Qiu-yun (2011) synthesized a series of bicyclic piperidine-based compounds, including derivatives of the target chemical, for potential use as HIV-1 inhibitors (Dai Qiu-yun, 2011).

Crystal Engineering

- Cocrystals Involving Carboxylic Acids : Research by Rajam et al. (2018) involved the design of cocrystals with various carboxylic acids, including derivatives of the subject chemical, to study their hydrogen bonding and structural properties (Rajam et al., 2018).

Enantiomer Synthesis

- Synthesis of Alkaloids : A study by Vu et al. (2014) utilized related compounds for the synthesis of certain enantiomers of alkaloids, showcasing the compound's role in complex chemical synthesis processes (Vu et al., 2014).

Corrosion Inhibition

- Iron Corrosion Inhibition : Kaya et al. (2016) explored the use of piperidine derivatives, related to the target compound, in the inhibition of iron corrosion, combining experimental data and computational simulations (Kaya et al., 2016).

Chemical Reactions and Interactions

- Study of Frustrated Lewis-Pairs : Körte et al. (2015) investigated derivatives of the subject compound in the context of studying intramolecular B-N bonds and their reactivity towards hydrogen and other molecules (Körte et al., 2015).

Antimicrobial Activities

- Antimicrobial Activity Screening : Bhat et al. (2021) synthesized and characterized derivatives of the target compound for their potential antimicrobial activity against various bacterial and fungal strains (Bhat et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4-dimethyl-6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-10-13(15(21)22)14(19-11(2)18-10)12-6-8-20(9-7-12)16(23)24-17(3,4)5/h12H,6-9H2,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJVNDKJOANBAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2582895.png)

![3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane](/img/structure/B2582896.png)

![benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate](/img/structure/B2582898.png)

![5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2582899.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2582902.png)

![{2-Amino-1-[2-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B2582909.png)